Product packaging for 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine(Cat. No.:)

1-[2-(Pyrrolidin-1-yl)phenyl]piperazine

Cat. No.: B13575455
M. Wt: 231.34 g/mol
InChI Key: QDGSHIIUFICYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Pyrrolidin-1-yl)phenyl]piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, provided strictly for research and development purposes. This compound features a piperazine ring, a privileged scaffold in drug discovery known to be associated with a wide spectrum of biological activities . Its specific structure, incorporating an N-aryl-pyrrolidinyl motif, is representative of a class of compounds studied for their potential interactions with the central nervous system. Piperazine derivatives are frequently investigated for their effects on monoamine neurotransmission, including serotonin, norepinephrine, and dopamine systems, which are relevant to the study of various psychiatric and neurological conditions . Researchers value this compound as a key synthetic intermediate or parent structure for the design and development of novel bioactive molecules. Its applications are primarily in preclinical research settings, including the exploration of structure-activity relationships (SAR), the synthesis of more complex chemical entities, and as a tool compound in pharmacological assays. The compound is for use in a laboratory setting only by qualified professionals. It is not for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3 B13575455 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylphenyl)piperazine

InChI

InChI=1S/C14H21N3/c1-2-6-14(17-11-7-15-8-12-17)13(5-1)16-9-3-4-10-16/h1-2,5-6,15H,3-4,7-12H2

InChI Key

QDGSHIIUFICYGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2N3CCNCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 2 Pyrrolidin 1 Yl Phenyl Piperazine

Primary Synthetic Routes to the Core 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine Structure

The principal methods for assembling the this compound core rely on established and versatile cross-coupling reactions and nucleophilic substitution strategies.

Alkylation and Arylation Strategies for Piperazine (B1678402) Ring Functionalization

The formation of the C(aryl)-N(piperazine) bond is a critical step in the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. google.com The synthesis of the target compound can be achieved by coupling piperazine (or a protected version like N-Boc-piperazine) with a 2-(pyrrolidin-1-yl)aryl halide, such as 1-bromo-2-(pyrrolidin-1-yl)benzene. This method is noted for its broad substrate scope and functional group tolerance. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for optimizing reaction yield and purity. Bidentate phosphine ligands like BINAP and DPPF have been shown to improve reaction rates and yields. google.com

Nucleophilic Aromatic Substitution (SNAr): In cases where the phenyl ring is sufficiently electron-deficient due to activating groups (e.g., nitro or fluoro groups ortho or para to the leaving group), a direct nucleophilic aromatic substitution can be employed. For instance, reacting 1-fluoro-2-(pyrrolidin-1-yl)benzene with piperazine under basic conditions could yield the desired product. While this method avoids the use of a metal catalyst, its applicability is limited to activated aromatic substrates. mdpi.com

Table 1: Comparison of Arylation Strategies for Piperazine Ring Functionalization
MethodTypical ReactantsCatalyst/ReagentsAdvantagesLimitations
Buchwald-Hartwig AminationAryl Halide (Br, Cl, I) or Triflate + PiperazinePd(0) or Pd(II) catalyst, Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3)Broad substrate scope, high functional group tolerance, generally high yields. google.comRequires expensive and air-sensitive catalysts/ligands; potential for heavy metal contamination in the product.
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient Aryl Halide (esp. F) + PiperazineBase (e.g., K2CO3, Et3N), high temperatures.Metal-free, less expensive reagents.Limited to activated aryl halides with electron-withdrawing groups. mdpi.com

Formation of the Pyrrolidine (B122466) Moiety and its Connection to the Phenyl Ring

One common method involves the reaction of an ortho-substituted aniline (B41778), such as 2-fluoroaniline (B146934) or 2-aminobenzenethiol, with a suitable four-carbon electrophile. A straightforward approach is the double alkylation of an aniline with 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a base to form the pyrrolidine ring.

Alternatively, a reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium can afford N-aryl pyrrolidines in very good yields. This method is compatible with a wide range of substituents on the aryl ring.

Exploration of Alternative Synthetic Pathways for Enhanced Yield and Purity

To overcome the challenges of traditional methods, such as harsh reaction conditions or the use of expensive catalysts, alternative synthetic pathways are continuously being explored.

Stereoselective Synthesis Approaches (If applicable to related compounds)

While the core this compound molecule is achiral, the principles of stereoselective synthesis are highly relevant for producing chiral derivatives, which may have unique biological activities. Stereoselectivity can be introduced by using chiral starting materials or through asymmetric catalysis.

Many stereoselective syntheses of pyrrolidine-containing drugs begin with optically pure precursors from the chiral pool, such as (S)-proline or (R)-4-hydroxyproline. mdpi.com These precursors can be chemically modified to build more complex structures while retaining the original stereochemistry.

Another powerful strategy is the asymmetric hydrogenation of substituted pyrroles. Using chiral catalysts, it is possible to reduce the aromatic pyrrole (B145914) ring to a pyrrolidine with high diastereoselectivity, creating multiple new stereocenters in a single step. acs.orgresearchgate.netnih.gov For example, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can produce functionalized pyrrolidines with excellent stereocontrol. acs.orgnih.gov These methods could be adapted to synthesize chiral analogues of the target compound by starting with a prochiral pyrrole-substituted phenylpiperazine.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of arylpiperazines aims to reduce waste, avoid hazardous materials, and improve energy efficiency. For the Buchwald-Hartwig amination, green approaches include using water as a solvent, employing recyclable catalysts, or performing the reaction under solvent-free conditions. researchgate.netresearchgate.net For instance, moderate to good yields of N-arylpiperazines have been obtained by conducting the amination neat, using an excess of piperazine as both the reactant and the solvent. researchgate.net

The use of photoredox catalysis, often with organic dyes as photocatalysts, represents a sustainable and greener method for chemical synthesis. mdpi.com These reactions can be performed under mild conditions and can reduce the reliance on transition-metal catalysts. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for both pyrrolidine and piperazine ring formations. researchgate.net

Table 2: Green Chemistry Approaches in Arylpiperazine Synthesis
Green ApproachPrincipleExample ApplicationBenefit
Solvent-Free ReactionsReduce solvent waste (E-factor).Using excess piperazine as the solvent in Buchwald-Hartwig amination. researchgate.netEliminates solvent purchase, use, and disposal costs; simplifies workup.
Microwave-Assisted SynthesisImprove energy efficiency.Formation of piperazine or pyrrolidine rings. researchgate.netDrastically reduced reaction times (minutes vs. hours); improved yields.
Photoredox CatalysisUse of light energy and sustainable catalysts.C-H functionalization of piperazines using organic photocatalysts. mdpi.comAvoids costly and potentially toxic transition metals; mild reaction conditions.
Use of Greener SolventsReplace hazardous solvents.Using water or bio-based solvents (e.g., 2-MeTHF) in coupling reactions.Reduced environmental impact and improved process safety.

Synthetic Approaches for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for structure-activity relationship (SAR) studies. Modifications can be made to all three components of the core structure: the pyrrolidine ring, the central phenyl ring, and the piperazine moiety.

The most common derivatization strategy involves the functionalization of the secondary amine of the piperazine ring. This can be readily achieved through N-alkylation or N-acylation reactions. For example, reacting the core structure with various alkyl halides or benzyl (B1604629) halides in the presence of a base like potassium carbonate can yield a diverse library of 4-substituted derivatives. researchgate.net Reductive amination with aldehydes or ketones is another effective method to introduce a wide range of substituents. mdpi.com

Analogues with substituents on the phenyl ring can be synthesized by starting with appropriately substituted anilines or aryl halides in the initial steps of the synthesis. For instance, using a substituted 2-fluoroaniline would lead to a final product with that substituent on the phenyl core.

Modifications to the pyrrolidine ring are also possible. For instance, pyrrolidin-2-one analogues can be synthesized. researchgate.net These derivatives often involve different starting materials or cyclization strategies to form the five-membered lactam ring instead of the pyrrolidine.

Table 3: Synthetic Strategies for Analogues and Derivatives
Modification SiteSynthetic StrategyReagentsResulting Analogue
Piperazine N4-positionN-AlkylationAlkyl/Benzyl Halide, Base (K2CO3)4-Alkyl/Benzyl-1-[2-(pyrrolidin-1-yl)phenyl]piperazine. researchgate.net
Piperazine N4-positionReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3)4-Substituted-1-[2-(pyrrolidin-1-yl)phenyl]piperazine. mdpi.com
Piperazine N4-positionN-AcylationAcyl Chloride or Carboxylic Acid + Coupling AgentAmide or ketone derivatives.
Phenyl RingUse of substituted starting materialSubstituted 2-haloaniline or 1,2-dihalobenzenePhenyl-substituted core structure.
Pyrrolidine RingLactam formationUse of γ-aminobutyric acid derivatives or related precursors1-[2-(2-oxopyrrolidin-1-yl)phenyl]piperazine analogues. researchgate.net

Strategies for Introducing Substituents on Phenyl, Piperazine, and Pyrrolidine Rings

The chemical scaffold of this compound offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogues. Strategic introduction of substituents on the phenyl, piperazine, and pyrrolidine rings is typically achieved through established and modern synthetic methodologies. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the molecule.

Phenyl Ring Substitution:

The phenyl ring is a common target for derivatization. Substituents can be introduced either by starting with a pre-substituted benzene (B151609) derivative or by direct functionalization of the this compound core, although the latter can be complicated by the presence of multiple reactive nitrogen atoms. Common strategies include:

Nucleophilic Aromatic Substitution (SNAr): This is a prevalent method where an electron-deficient aryl halide (e.g., a fluorinated or chlorinated benzene ring with an electron-withdrawing group) is reacted with piperazine. mdpi.com For instance, reacting 1,2-difluorobenzene (B135520) or 2-chloro-fluorobenzene with piperazine can yield a 1-(2-fluorophenyl)piperazine (B89578) intermediate, which can then be further modified. google.com

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between an aryl halide and piperazine. mdpi.com This method is widely used in medicinal chemistry for its tolerance of various functional groups.

Electrophilic Aromatic Substitution: While less common for direct modification of the final molecule due to potential side reactions, starting with substituted anilines or phenols allows for the introduction of a wide range of groups (e.g., halogens, alkyl, alkoxy) onto the phenyl ring before the construction of the piperazine or pyrrolidine moieties.

Piperazine Ring Substitution:

The secondary amine of the piperazine ring (at the N-4 position) is the most readily functionalized site. Its nucleophilicity allows for a variety of chemical transformations:

N-Alkylation: Reaction with various alkyl halides or sulfonates in the presence of a base is a straightforward method to introduce alkyl chains. mdpi.com

Reductive Amination: This two-step or one-pot reaction with aldehydes or ketones provides access to a wide array of N-benzyl and other N-alkyl derivatives. mdpi.com

Acylation and Sulfonylation: Treatment with acid chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides, respectively. nih.gov These reactions are often used to introduce diverse functionalities and modulate the basicity of the piperazine nitrogen.

Pyrrolidine Ring Substitution:

Modifying the saturated pyrrolidine ring is generally more challenging than the other rings. Strategies typically involve:

Use of Substituted Precursors: The most common approach is to begin the synthesis with a pyrrolidine ring that already contains the desired substituents.

C-H Functionalization: More advanced and modern techniques focus on the direct functionalization of C-H bonds. mdpi.com While complex, these methods can provide access to novel analogues that are not easily accessible through classical routes. mdpi.com

The following table summarizes the primary strategies for derivatization:

Ring SystemSynthetic StrategyType of Substituent Introduced
Phenyl Ring Nucleophilic Aromatic Substitution (SNAr)Halogens, Nitro groups
Buchwald-Hartwig AminationAryl, Heteroaryl groups
Piperazine Ring N-Alkylation / Reductive AminationAlkyl, Benzyl, Substituted Alkyl groups
Acylation / SulfonylationCarbonyl groups, Sulfonyl groups
Pyrrolidine Ring Synthesis from substituted precursorsWide variety depending on starting material

Chemical Modifications for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, chemical modifications on each of the three rings are systematically performed to probe interactions with biological targets and to optimize properties such as potency, selectivity, and metabolic stability. nih.govmdpi.com

Phenyl Ring Modifications:

Substituents on the phenyl ring can significantly influence electronic and steric properties, which in turn affect target binding.

Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at different positions (ortho, meta, para) on the phenyl ring can modulate the pKa of the piperazine nitrogens and influence electrostatic or hydrogen bond interactions with a receptor.

Steric and Lipophilic Effects: Varying the size and lipophilicity of substituents helps to map the topology of the binding pocket. For example, replacing a small methyl group with a bulkier cyclopropyl (B3062369) or cyclobutyl group can enhance van der Waals interactions and improve binding affinity by restricting conformations. nih.gov

Piperazine Ring Modifications:

The substituent at the N-4 position of the piperazine ring often extends into the solvent-exposed region of a binding site or interacts with a secondary hydrophobic pocket.

Exploring Hydrophobic Pockets: Attaching various alkyl or aryl groups can probe the size and nature of hydrophobic pockets in the target protein. A series of molecules with varying chain lengths or ring systems on the piperazine can reveal optimal lipophilicity for activity. nih.gov

Introducing Polar Functionality: The incorporation of amides, sulfonamides, or other polar groups can introduce new hydrogen bond donor or acceptor sites, potentially increasing potency and improving physicochemical properties like solubility. nih.gov

Pyrrolidine Ring Modifications:

The following table illustrates a hypothetical SAR exploration for this scaffold, showing how systematic modifications could influence biological activity, represented by the inhibitory constant (Ki).

Compound IDPhenyl Ring Substitution (R1)Piperazine N-4 Substitution (R2)Pyrrolidine Ring Substitution (R3)Biological Activity (Ki, nM)
Parent HHH150
A-1 4-FluoroHH85
A-2 4-MethoxyHH120
B-1 HMethylH95
B-2 HBenzylH50
B-3 HAcetylH250
C-1 4-FluoroBenzylH15

Analytical Techniques for Structural Confirmation of Synthesized Compounds

The unequivocal structural confirmation of newly synthesized derivatives of this compound is essential. A combination of spectroscopic and spectrometric techniques is employed to verify the identity, purity, and structure of the target compounds. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is one of the most powerful tools for structural elucidation in organic chemistry.

¹H NMR: Proton NMR provides detailed information about the chemical environment of protons. For this scaffold, distinct signals would be expected for the aromatic protons on the phenyl ring, the four methylene (B1212753) groups of the piperazine ring (which may appear as complex multiplets or broad singlets depending on the conformation and solvent), and the methylene groups of the pyrrolidine ring. nih.govnih.gov The integration of these signals confirms the ratio of protons in the molecule, while coupling patterns help to establish connectivity.

¹³C NMR: Carbon NMR is used to determine the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). This technique is crucial for confirming the carbon framework of the entire molecule. nih.gov

Mass Spectrometry (MS):

MS is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Low-Resolution MS (LRMS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) are used to determine the nominal molecular weight, often by observing the protonated molecular ion [M+H]⁺. nih.govnih.gov

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the synthesized compound, thereby confirming its identity. nih.gov Tandem MS (MS/MS) experiments can be performed to analyze fragmentation pathways, offering further structural proof. nih.gov

Other Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups introduced during derivatization, such as the carbonyl (C=O) stretch in an amide derivative or the S=O stretches in a sulfonamide.

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous proof of structure, including the absolute stereochemistry and the solid-state conformation of the molecule. nih.govresearchgate.net

The following table summarizes the expected analytical data for a representative derivative.

Analytical TechniqueExpected Data/Observations
¹H NMR Aromatic signals (δ ~6.8-7.5 ppm), Piperazine signals (δ ~2.5-4.0 ppm), Pyrrolidine signals (δ ~1.8-3.5 ppm), signals for specific substituents.
¹³C NMR Signals for aromatic carbons, aliphatic carbons of piperazine and pyrrolidine rings, and carbons of any new functional groups.
HRMS (ESI+) Accurate m/z value for the [M+H]⁺ ion, confirming the molecular formula.
IR Spectroscopy Characteristic absorption bands for functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for an amide).

Molecular Pharmacology and Mechanistic Elucidation of 1 2 Pyrrolidin 1 Yl Phenyl Piperazine

Ligand-Receptor Binding Profiles

The pharmacological activity of 1-[2-(pyrrolidin-1-yl)phenyl]piperazine is defined by its binding affinity and selectivity for different neurotransmitter receptors. Arylpiperazine derivatives are well-documented ligands for serotonergic, adrenergic, and dopaminergic systems. mdpi.comnih.gov

Research on long-chain arylpiperazine derivatives, a structural class encompassing this compound, demonstrates a strong propensity for binding to serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com The specific substitution pattern on the phenyl ring and the nature of the piperazine (B1678402) substituent are critical in determining the affinity profile. Studies on analogous compounds show significant interaction with serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), dopamine receptors (D2), and α-adrenergic receptors. mdpi.comnih.govmedchem-ippas.eu The pyrrolidinylphenyl group in the target compound is expected to confer a distinct profile, influencing its interaction with the binding pockets of these receptors. The non-pharmacophore part of the structure plays a crucial role in the compound's geometry and, consequently, its pharmacodynamic profile. nih.gov

Delving deeper into receptor subtypes reveals a more nuanced interaction profile for this class of compounds. The affinity for specific subtypes dictates the ultimate physiological effect.

Serotonin Receptors: Arylpiperazines frequently exhibit high affinity for 5-HT1A and 5-HT2A receptors. medchem-ippas.eunih.govnih.gov The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications, while the 5-HT2A receptor is implicated in the mechanism of action of atypical antipsychotics. mdpi.comnih.gov The interaction is often competitive, with compounds displacing radioligands like [3H]-ketanserin from 5-HT2A receptors in binding assays. mdpi.com The presence of both 5-HT1A and 5-HT2A affinity is a common feature of this chemical family. nih.gov

Adrenergic Receptors: The arylpiperazine scaffold is also a well-established pharmacophore for α1-adrenoceptors. nih.govnih.gov Studies on pyrrolidin-2-one derivatives linked to an arylpiperazine fragment show high affinity for α1-adrenoceptors, with some compounds displaying selectivity for α1A and α1B subtypes over α2-adrenoceptors. nih.gov Molecular docking studies indicate that key interactions, such as hydrogen bonds and electrostatic forces, with residues like Asp106 and Ser192 in the α1A-adrenoceptor are crucial for binding. rsc.org Derivatives with high subtype selectivity for α1D and α1A over α1B have also been developed. frontiersin.org

The table below summarizes representative binding affinities (Ki, nM) of structurally related arylpiperazine compounds for various receptor subtypes, illustrating the typical pharmacological space occupied by this class.

Compound Class5-HT1A5-HT2A5-HT7D2α1
Phenylpiperazine-Hydantoin Derivatives nih.gov1.5 - 2505 - >1000--10 - 400
Pyrrolidin-2-one Arylpiperazines nih.gov----50 - >1000
Long-chain Arylpiperazines mdpi.com23.9 - 41.539.4 - 31542.5 - 45.0~300-
Purine-2,6-dione Phenylpiperazines nih.gov10 - 1001 - 50---

Note: Data represents a range of reported Ki values (nM) for different derivatives within the specified structural class and is intended to be illustrative of the potential affinity of this compound.

The functional activity of arylpiperazine derivatives is highly dependent on their specific structure. Within this class, compounds have been identified as agonists, antagonists, or partial agonists at various receptors.

5-HT1A Receptors: Many arylpiperazines act as 5-HT1A receptor agonists or partial agonists, an activity associated with anxiolytic effects. mdpi.comnih.gov For example, certain piperazine derivatives decrease extracellular serotonin levels in the prefrontal cortex, an effect that can be blocked by 5-HT1A antagonists, confirming their agonist activity at this receptor. nih.gov

5-HT2A Receptors: Conversely, activity at the 5-HT2A receptor is often antagonistic. mdpi.com Blockade of 5-HT2A receptors is a key mechanism for several atypical antipsychotic drugs. mdpi.comnih.gov The interaction of arylpiperazine antagonists with the 5-HT2A receptor often involves a "long-chained" binding mode within a specific antagonist-binding pocket (Site 2). mdpi.com

α1-Adrenoceptors: Functional bioassays have characterized numerous arylpiperazine derivatives as potent antagonists of α1A- and α1B-adrenoceptors. nih.gov This antagonistic activity is responsible for effects such as hypotension. nih.gov

Enzyme Interaction and Inhibition Studies (e.g., Monoacylglycerol Lipase)

While primarily known for receptor interactions, the structural motifs within this compound suggest potential interactions with enzymes. Notably, derivatives containing a pyrrolidin-2-one ring linked to a piperazine have been designed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.govmdpi.com Inhibition of MAGL elevates 2-AG levels and reduces arachidonic acid levels in the brain, representing a therapeutic strategy for neurodegenerative diseases. nih.govresearchgate.net Although this compound lacks the carbonyl group of the pyrrolidin-2-ones, the shared core structure suggests that the potential for interaction with the MAGL binding pocket cannot be entirely dismissed and warrants investigation.

Signal Transduction Pathway Activation/Inhibition in Cellular Assays

The binding of a ligand to its GPCR target initiates a cascade of intracellular events known as signal transduction. The specific pathway depends on the receptor subtype and the G-protein it couples to (e.g., Gs, Gi/o, Gq).

Gi/o-Coupled Receptors (e.g., 5-HT1A, α2-AR): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As noted, they can also directly modulate ion channels via Gβγ subunits. nih.gov

Gq-Coupled Receptors (e.g., 5-HT2A, α1-AR): Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

Cellular assays can quantify the activation or inhibition of these pathways. For example, the functional activity of a compound at the 5-HT2A receptor can be determined by measuring agonist-induced calcium release. nih.gov Similarly, antagonist properties can be confirmed by a compound's ability to block this release. nih.gov The arylpiperazine scaffold is a key structural element for dual-activity ligands that can modulate multiple signaling pathways simultaneously. acs.org

Downstream Signaling Cascades and Second Messenger Systems

The molecular pharmacology of this compound is intrinsically linked to the signaling pathways modulated by its core structural components: the phenylpiperazine and pyrrolidine (B122466) moieties. While direct studies on the specific downstream cascades of this exact compound are not extensively detailed in the available literature, the activities of closely related analogs provide significant insights into its potential mechanisms.

Derivatives of phenylpiperazine are known to interact with various neurotransmitter systems. For instance, certain novel piperazine derivatives modulate serotonergic and GABAergic pathways. nih.gov The anxiolytic-like activity of compounds such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) has been shown to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor, while its antidepressant-like effects are linked to the serotonergic system. nih.gov This suggests that this compound may also influence these critical central nervous system pathways.

Furthermore, analogs containing the pyrrolidine ring have been investigated for their effects on inflammatory signaling. One such derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov TLRs utilize two primary downstream signaling routes: the myeloid differential factor 88 (MyD88)-dependent pathway and the toll-interleukin-1 receptor domain-containing adapter inducing interferon-β (TRIF)-dependent pathway. nih.gov FPP was found to inhibit the activation of key transcription factors, namely nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are induced by TLR agonists. nih.gov This inhibitory action consequently reduces the expression of downstream inflammatory mediators. nih.gov Given these findings, it is plausible that this compound could exhibit similar modulatory effects on intracellular signaling cascades involved in immune and neuronal regulation.

Cellular Responses to this compound (e.g., Cell Viability in specific cell lines without disease context)

The cellular effects of this compound and its derivatives have been explored, particularly concerning their impact on cell viability and proliferation across various cell lines. The piperazine scaffold is a common feature in compounds exhibiting antiproliferative effects. nih.govresearchgate.net

Studies on a range of piperazine-substituted pyranopyridines demonstrated significant antiproliferative activity against several human cancer cell lines, with IC50 values often in the micromolar and even submicromolar range. nih.gov The mechanisms underlying this cytotoxicity were found to involve the induction of apoptosis. nih.gov Similarly, a repurposing study of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives identified several compounds with high selective cytotoxic activity against MCF7 breast cancer cells when compared to non-malignant MCF 10A breast cells. mdpi.com Two compounds, in particular, also showed selectivity against A549 lung cancer cells versus normal MRC-5 lung cells. mdpi.com

The substitution on the piperazine ring and the attached phenyl group plays a critical role in determining the cytotoxic potency. For example, certain chalcone-piperazine derivatives have shown potent activity against cell lines such as K562 and HeLa. nih.gov The data below summarizes the cytotoxic activity of various piperazine derivatives, illustrating the impact of the piperazine scaffold on cell viability.

Compound ClassCell LineActivity (IC50)Reference
Piperazine-substituted pyranopyridine (DO11-48)K562 (Leukemia)0.5 ± 0.1 µM nih.gov
Piperazine-substituted pyranopyridines (DO11-42, DO11-46, DO11-49)HeLa (Cervical Carcinoma)Submicromolar nih.gov
Piperazine-substituted pyranopyridinesDU145 (Prostate Carcinoma)Submicromolar nih.gov
Chromen-4-one derivative with piperazineHeLa (Cervical Carcinoma)1.02 µM tandfonline.comnih.gov
Chromen-4-one derivative with piperazineSMMC-7721 (Hepatoma)1.33 µM tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Identification of Key Pharmacophores and Structural Motifs

The 1-phenylpiperazine (B188723) motif is a well-established pharmacophore in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds. tandfonline.comnih.gov The piperazine ring itself, with its two nitrogen atoms, can significantly improve the pharmacokinetic properties of a molecule, such as water solubility, by virtue of its pKa. tandfonline.comnih.gov For ligands targeting specific receptors like the sigma-1 receptor (σ1R), a common pharmacophore model has been proposed which consists of a central amine site (like the piperazine nitrogen) flanked by two hydrophobic domains that bind phenyl groups. nih.gov

The pyrrolidine ring is another critical pharmacophoric element. As a five-membered saturated heterocycle, its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, which is advantageous for binding to protein targets. nih.govunipa.it The sp3-hybridized carbons of the pyrrolidine ring introduce stereochemical complexity, which can be crucial for selective biological activity. nih.govunipa.it The combination of the rigid phenylpiperazine unit with the flexible, stereochemically rich pyrrolidine ring in this compound creates a unique structural architecture with potential for high-affinity interactions with various biological targets.

Impact of Substituent Modifications on Biological Activity

Modifications to each part of the this compound scaffold have been shown to significantly alter biological activity in related series of compounds.

The Piperazine/Piperidine (B6355638) Core: The nature of the central heterocyclic ring is critical. In studies comparing compounds with piperazine versus piperidine cores, a dramatic shift in receptor affinity has been observed. For instance, in a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperazine with a piperidine ring drastically increased affinity for the σ1R. nih.gov This highlights the sensitivity of receptor binding to the specific geometry and basicity of the heterocyclic amine.

Substitutions on the Phenyl Ring: Altering the substituents on the phenyl ring of the phenylpiperazine moiety is a common strategy to modulate activity. In a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, introducing electron-withdrawing groups like trifluoromethyl (CF3) or chloro (Cl) on the phenyl ring resulted in compounds with potent anticonvulsant activity. nih.gov

Substitutions on the Pyrrolidine Ring: The pyrrolidine ring can also be modified to fine-tune activity. For example, adding methyl groups to the 3-position of the pyrrolidine-2,5-dione ring in the aforementioned anticonvulsant series also contributed to high activity. nih.gov

Replacement of the Pyrrolidine Moiety: The importance of the pyrrolidine group is underscored by studies where its replacement leads to a loss of activity. In one series of compounds, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine group led to a noticeable decrease in antiproliferative potency. tandfonline.comnih.gov This indicates that the specific size, shape, and hydrogen-bonding capacity of the pyrrolidine substituent are key for biological effect.

The following table summarizes the observed effects of various structural modifications on the biological activity of related compounds.

Structural ModificationCompound SeriesImpact on Biological ActivityReference
Replacement of piperazine with piperidineHistamine H3/Sigma-1 Receptor LigandsSignificantly increased affinity for σ1R nih.gov
Addition of CF3 or Cl to phenyl ringPhenylpiperazinyl-ethyl-pyrrolidine-2,5-dionesEnhanced anticonvulsant activity nih.gov
Addition of methyl groups to pyrrolidine ringPhenylpiperazinyl-ethyl-pyrrolidine-2,5-dionesContributed to high anticonvulsant activity nih.gov
Replacement of piperazine with morpholine or pyrrolidineAntiproliferative agentsNoticeable decrease in activity tandfonline.comnih.gov

Stereochemical Influences on Pharmacological Profile

Stereochemistry plays a pivotal role in the pharmacological profile of molecules containing chiral centers, and the pyrrolidine ring in this compound is a key source of stereoisomerism. The saturated five-membered ring is not planar and can adopt various "puckered" or "envelope" conformations. nih.govunipa.it

The presence of substituents on the pyrrolidine ring can create one or more stereogenic centers, leading to different enantiomers or diastereomers. These stereoisomers can exhibit significantly different biological activities, affinities for receptors, and metabolic profiles. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule fits into a binding pocket. nih.govunipa.it While specific studies isolating the stereoisomers of this compound were not identified, the principles derived from other pyrrolidine-containing bioactive compounds strongly suggest that its stereochemistry would be a critical determinant of its pharmacological profile. nih.gov Controlling the conformation of the pyrrolidine ring through the strategic placement of substituents is a key strategy in designing potent and selective drug candidates. nih.gov

Preclinical Pharmacodynamics and in Vivo Characterization in Animal Models

Evaluation of Neurotransmitter System Modulation in Preclinical Species

There is no specific information available regarding the evaluation of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine for monoamine releasing agent activity or other forms of neurotransmitter system modulation in preclinical species.

Behavioral Phenotyping in Animal Models of Neurological and Psychiatric Relevance

Specific data on the behavioral effects of this compound in animal models is not available.

Anticonvulsant Activity in Rodent Seizure Models

No studies reporting the evaluation of this compound in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), or 6-Hz seizure tests were found.

Antinociceptive Activity in Pain Models

There is no available data on the antinociceptive activity of this compound in preclinical pain models such as the formalin test or capsaicin-induced pain assays.

Influence on Spontaneous Locomotor Activity

The effects of this compound on spontaneous locomotor activity in animal models have not been reported in the available literature.

Analysis of Electrophysiological Effects in Preclinical Brain Slices or In Vivo Animal Preparations

No data from electrophysiological studies on this compound, either in brain slices or in vivo, are publicly available.

Effects on Specific Organ System Function in Preclinical Models

Information regarding the effects of this compound on cardiovascular or other organ system functions in preclinical models is not available.

Pharmacokinetic Profile in Preclinical Animal Models

Comprehensive searches of scientific literature and databases did not yield specific preclinical pharmacokinetic data for the compound this compound. While research exists on the pharmacokinetic properties of various piperazine (B1678402) and pyrrolidine (B122466) derivatives in animal models, the absence of studies focusing specifically on this compound prevents a detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) profile.

General pharmacokinetic trends observed for structurally related phenylpiperazine compounds can offer a hypothetical framework, but it is crucial to note that minor structural modifications can significantly alter a compound's ADME characteristics. Therefore, the following sections remain speculative in the absence of direct experimental data for this compound.

Absorption and Distribution Characteristics

No specific data regarding the absorption and distribution of this compound in preclinical animal models is currently available in published literature.

For other piperazine-containing compounds, absorption can be variable. For instance, the bioavailability of some derivatives has been shown to differ across species such as rats, mice, monkeys, and dogs. The distribution of such compounds is often wide, with plasma protein binding being a significant factor. Blood-to-plasma concentration ratios for some analogues suggest that they may not preferentially distribute into red blood cells.

Metabolism and Metabolite Identification

There is no published information detailing the metabolic pathways or identifying the specific metabolites of this compound in any preclinical animal model.

Metabolic studies of other piperazine derivatives have identified several common transformation pathways. These often involve cytochrome P450 (CYP) enzymes, with hydroxylation and N-dealkylation being frequent routes. For example, the metabolism of some analogous compounds is catalyzed by isoforms such as CYP3A4 and CYP2D6. Other observed metabolic reactions for similar structures include amide hydrolysis and ring scissions. Without experimental data, the primary metabolites of this compound remain unidentified.

Excretion Pathways

Specific data on the excretion pathways for this compound have not been reported in the scientific literature.

Studies on other piperazine-containing molecules have shown that excretion can occur through both renal and fecal routes. The predominant pathway can vary between species. For example, in rats, fecal excretion has been observed as the major route for some compounds, while in dogs and humans, urinary excretion was more prominent for the same molecules. The total recovery of administered doses in these studies is generally high, indicating that the compounds are effectively cleared from the body.

Investigational Areas for Potential Therapeutic Applications Based on Preclinical Mechanisms

Mechanistic Rationale for Engagement with Neuropsychiatric Targets (e.g., antidepressant-like effects based on serotonin (B10506)/adrenergic receptor modulation)

The core structure of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine, featuring a phenylpiperazine moiety, is a well-established pharmacophore in the field of neuropsychiatry. Phenylpiperazine antidepressants are known to act as serotonin (5-HT₂) reuptake inhibitors and serotonin receptor blockers. mdpi.com The therapeutic potential of this class of compounds is largely attributed to their ability to modulate serotonergic and adrenergic neurotransmitter systems, which are critically involved in the pathophysiology of depression and other psychiatric disorders.

Preclinical studies on various phenylpiperazine derivatives have demonstrated significant antidepressant-like activity. mdpi.comnih.gov This activity is believed to be mediated through interactions with multiple receptor subtypes. For instance, many arylpiperazine derivatives show a notable affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. mdpi.com The interaction with 5-HT₁A receptors is a key mechanism for many anxiolytic and antidepressant drugs. nih.gov Additionally, the modulation of 5-HT₂A receptors is another important aspect of the antidepressant effect of this class of compounds. mdpi.com

The table below summarizes the affinity of selected phenylpiperazine derivatives for key neuropsychiatric targets, providing a mechanistic rationale for their potential antidepressant-like effects.

Compound Class/DerivativeTarget ReceptorAffinity (Ki, nM)Observed Preclinical Effect
Phenylpiperazine Pyrrolidin-2-one Derivative (EP-42)5-HT₁A24.5Antidepressant-like activity
Phenylpiperazine Pyrrolidin-2-one Derivative (EP-50)5-HT₂109.1Antidepressant-like activity
Arylpiperazine Derivativesα₁-adrenergicVariesHypotensive and antiarrhythmic activities
Arylpiperazine Derivativesα₂-adrenergicVariesHypotensive and antiarrhythmic activities

Exploration of Anti-inflammatory or Immunomodulatory Mechanisms

The arylpiperazine scaffold is recognized for its potential in yielding compounds with anti-inflammatory properties. researchgate.net Preclinical investigations into various piperazine (B1678402) derivatives have shed light on the potential mechanisms underlying these effects. A key mechanism appears to be the modulation of pro-inflammatory cytokine production. For example, certain piperazine derivatives have been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), two pivotal cytokines in the inflammatory cascade. nih.gov This reduction in pro-inflammatory mediators can lead to a decrease in inflammatory responses such as edema and cell migration. nih.gov

Some N-phenyl piperazine derivatives have demonstrated significant anti-inflammatory potential by inhibiting protein denaturation, a well-known cause of inflammation. scilit.com Furthermore, the introduction of an arylpiperazine pharmacophore into other molecular structures has been shown to enhance anti-inflammatory properties. mdpi.comresearchgate.net

Beyond direct anti-inflammatory actions, there is evidence to suggest that arylpiperazine derivatives may possess immunomodulatory capabilities. A study on a series of arylpiperazine derivatives found that they could act as interferon inducers. nih.gov This suggests a mechanism of action that involves the activation of the type I interferon (IFN) signaling pathway, which plays a crucial role in the innate immune response against viral infections and in immunoregulation. nih.gov

The table below details the observed anti-inflammatory and immunomodulatory effects of selected piperazine derivatives from preclinical studies.

Compound/Derivative ClassObserved EffectPotential Mechanism
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Reduced paw edema and pleurisyReduction of pro-inflammatory cytokines IL-1β and TNF-α
N-Phenyl Piperazine DerivativesInhibition of protein denaturationStabilization of proteins, preventing inflammatory response
Arylpiperazine DerivativesInduction of interferonMediation of type I IFN signaling
Oxicam derivatives with arylpiperazineEnhanced anti-inflammatory propertiesDownregulation of HSP90AA1 expression

Potential for Anti-infective Applications (e.g., Anthelmintic, Antimalarial, Tuberculostatic, Antibacterial) Based on Preclinical Data

The piperazine ring is a core component of several anti-infective agents, and its derivatives have been extensively studied for a wide range of antimicrobial activities.

Anthelmintic Activity: Piperazine itself has a long history of use as an anthelmintic agent. preprints.orgresearchgate.net Its mechanism of action involves agonizing GABA receptors on parasite muscle membranes, leading to hyperpolarization and flaccid paralysis of the worm, which is then expelled from the host's body. researchgate.net Numerous studies have focused on synthesizing new piperazine derivatives to identify more potent anthelmintic agents. nih.gov

Antimalarial Activity: Several arylpiperazine and pyrrolidine (B122466) derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, including chloroquine-resistant strains. nih.govnih.gov Some of these compounds have shown high potency, with IC₅₀ values in the low micromolar range. nih.gov In silico studies suggest that a potential mechanism for the antimalarial action of some of these compounds is the binding to the active site of the Plasmodium plasmepsin II enzyme, a crucial parasite protease. nih.govmdpi.com

Antibacterial and Antifungal Activity: Arylpiperazine derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of clinically relevant bacteria and fungi. mdpi.commdpi.com Studies have identified arylpiperazines that are effective against Staphylococcus aureus, Staphylococcus epidermidis, Lactobacillus paracasei, and Candida orthopsilosis. mdpi.com These compounds often exhibit low cytotoxicity against host cells, making them promising candidates for further development. mdpi.com

Tuberculostatic Activity: The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. Arylpiperazine side chains have been incorporated into other molecular scaffolds, and these new derivatives have been evaluated for their antimycobacterial activity. researchgate.net

The following table summarizes the anti-infective potential of various piperazine derivatives based on preclinical data.

ApplicationDerivative ClassOrganism/TargetObserved Activity/Mechanism
AnthelminticPiperazineNematodes (e.g., Ascaris)GABA receptor agonist, causing flaccid paralysis
AntimalarialArylpiperazine and Pyrrolidine derivativesPlasmodium falciparumInhibition of parasite growth; potential inhibition of plasmepsin II
AntibacterialArylpiperazinesS. aureus, S. epidermidisInhibition of bacterial growth (MICs = 12.5-15.6 μg/mL)
AntifungalArylpiperazinesCandida orthopsilosisInhibition of fungal growth (MICs = 12.5-15.6 μg/mL)
TuberculostaticArylpiperazine-containing carboxamidesMycobacterium tuberculosisInhibition of mycobacterial growth

Implications for Novel Antitumor Agents (mechanistic, not clinical outcomes)

The arylpiperazine scaffold has garnered significant attention in oncology research as a promising framework for the development of novel anticancer agents. mdpi.comnih.gov Derivatives of this class have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse molecular mechanisms. mdpi.comnih.gov

One of the key advantages of arylpiperazines is their ability to interact with multiple molecular targets implicated in cancer pathogenesis. mdpi.com For instance, some arylpiperazine derivatives act as antagonists at α₁-adrenergic and serotonin receptors, which are expressed in certain cancer cells and can be involved in tumor proliferation. mdpi.comnih.gov The antiandrogenic activity of some N-arylpiperazine derivatives has also been explored, with some compounds showing potent antagonism of the androgen receptor, a key target in prostate cancer. nih.gov

Mechanistic studies have revealed that the antitumor effects of arylpiperazine derivatives can be mediated through the induction of apoptosis and cell cycle arrest. unipa.it For example, certain quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic protein Bcl-2. nih.gov Other studies on novel phenylpiperazine derivatives of 1,2-benzothiazine suggest that they may act as topoisomerase II inhibitors, which can lead to DNA double-strand breaks and subsequent cancer cell death. researchgate.net Furthermore, the pyrrolidine ring, also present in the subject compound, is found in many natural and synthetic compounds with anticancer properties. nih.gov

The table below highlights some of the preclinical mechanistic findings for arylpiperazine derivatives as potential antitumor agents.

Derivative ClassCancer Cell Line(s)Potential Mechanism of Action
Naftopidil-based arylpiperazinesProstate (PC-3, LNCaP, DU145)α₁-adrenergic receptor antagonism
Quinoxalinyl–piperazine derivativesBreast, skin, pancreas, cervixG2/M cell cycle arrest, inhibition of Bcl-2
Phenylpiperazine derivatives of 1,2-benzothiazineBreast adenocarcinoma (MCF7)Inhibition of topoisomerase II, DNA intercalation
Aryloxazole derivatives with arylpiperazineLeukemiaTumor vasculature disruption, mitotic arrest

Future Directions and Unaddressed Research Questions for 1 2 Pyrrolidin 1 Yl Phenyl Piperazine Research

Advancements in Synthetic Methodologies for Complex Analogues

The synthesis of piperazine-containing compounds has evolved significantly, moving beyond traditional methods to embrace more innovative and efficient strategies. Key methods for creating N-arylpiperazine derivatives include the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. nih.govmdpi.com An alternative approach involves constructing the piperazine (B1678402) ring from an aniline (B41778) and a bis-(2-haloethyl)amine. mdpi.com For N-alkyl derivatives, common methods are nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides. nih.govmdpi.com

Recent breakthroughs are focused on the C–H functionalization of the piperazine ring, a challenging task due to the presence of two nitrogen atoms which can interfere with catalytic systems. mdpi.com Novel techniques like photoredox catalysis are being employed to create C2-functionalized piperazines. mdpi.com For instance, photoredox CLAP (CarboxyLic Amine Protocol) utilizes an iridium-based catalyst for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. mdpi.com Another innovative strategy is the DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage method, which provides a metal-free, one-pot technique to produce substituted piperazines under mild conditions with high positional selectivity. researchgate.net

These advanced methods allow for the creation of more complex and structurally diverse analogues of 1-[2-(pyrrolidin-1-yl)phenyl]piperazine, which is crucial for exploring a wider range of biological activities and refining pharmacological profiles.

Table 1: Modern Synthetic Approaches for Piperazine Derivatives

Method Description Key Features
Buchwald-Hartwig Coupling A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, typically used for N-aryl derivatives. nih.govmdpi.com High functional group tolerance; widely used for aryl amine synthesis.
C–H Functionalization Direct functionalization of the carbon-hydrogen bonds on the piperazine ring, often using photoredox catalysis. mdpi.com Allows for novel substitutions not achievable with traditional methods; expands structural diversity. mdpi.com
DABCO Bond Cleavage A metal-free, one-pot method that activates and cleaves the C-N bond of DABCO to form substituted piperazines. researchgate.net Mild reaction conditions; operationally simple; high positional selectivity. researchgate.net
Reductive Amination A two-step process involving the reaction of an amine with a carbonyl group to form an imine, which is then reduced to form a more substituted amine. nih.gov A primary method for producing N-alkyl derivatives. nih.gov

Deeper Mechanistic Insights into Cellular and Subcellular Interactions

The piperazine moiety is known to interact with various biological targets, and understanding these interactions at a molecular level is critical. Piperazine itself is a GABA receptor agonist, causing hyperpolarization of nerve endings and leading to flaccid paralysis in parasitic worms. patsnap.comdrugbank.com This mechanism involves mimicking the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by increasing chloride ion influx into muscle cells. patsnap.comscilit.com

Derivatives of phenylpiperazine and pyrrolidin-2-one have shown affinities for multiple receptor systems, including serotonin (B10506) (5-HT) and adrenergic receptors. nih.govresearchgate.net For example, certain novel phenylpiperazine pyrrolidin-2-one derivatives exhibit strong antidepressant-like activity and have notable affinities for 5-HT1A and 5-HT2 receptors. nih.gov Specifically, compound EP-42 showed a high affinity for the 5-HT1A receptor (Ki=24.5 nM), while EP-50 had the strongest affinity for the 5-HT2 receptor (Ki=109.1 nM). nih.gov Other studies have highlighted the role of arylpiperazine derivatives as antagonists for the androgen receptor (AR). mdpi.com

Future research must employ advanced techniques to dissect these interactions further. This includes using high-resolution imaging and targeted molecular probes to visualize the subcellular localization of this compound and its analogues. Investigating downstream signaling cascades following receptor binding will clarify the functional consequences of these interactions and help explain their observed pharmacological effects.

Development of Advanced Preclinical Models for Broader Mechanistic Understanding

To bridge the gap between in vitro findings and clinical outcomes, the development of more predictive preclinical models is essential. Traditional 2D cell cultures and animal models often fail to replicate the complex physiology of human tissues, leading to poor correlation in drug development. nih.gov

Advanced in vitro systems that more closely mimic human physiology, such as organ-on-a-chip (OOC) models, represent a significant step forward. nih.govmdpi.com These microphysiological systems can recreate complex organ functions and are being developed for various tissues, including the gut, liver, heart, and placenta. mdpi.com Multi-OOC platforms, which connect cells from different organs via a fluidic network, can model systemic effects and drug metabolism, offering a more holistic view of a compound's activity. mdpi.com For instance, a gut-liver OOC model has been developed to study the interplay between these two organs in drug processing. mdpi.com

In the realm of in vivo studies, the use of specialized rodent models continues to be valuable. These include xenograft and orthotopic cancer models, models for metabolic disorders, and models for central nervous system diseases. parazapharma.com Techniques such as intracerebral stereotaxic injection allow for targeted delivery of compounds to specific brain regions, which is particularly relevant for neuropharmacological studies. parazapharma.com The integration of these advanced models will provide a more nuanced understanding of the efficacy and mechanisms of this compound derivatives.

Elucidation of Structure-Function Relationships for Novel Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For arylpiperazine and pyrrolidin-2-one derivatives, numerous structure-activity relationship (SAR) studies have provided valuable insights.

In one series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, quantitative structure-activity relationship (QSAR) analysis revealed that antiarrhythmic activity was highly dependent on specific molecular descriptors. nih.gov For arylpiperazine derivatives targeting the androgen receptor, SAR studies showed that a phenyl ring at the 4-position of the piperazine was crucial for potent cytotoxic and antagonistic activity. mdpi.com Replacing the phenyl group with benzyl (B1604629) or pyridine (B92270) moieties did not improve activity. mdpi.com

Further studies have shown that substitutions on the phenyl ring can significantly alter receptor affinity and function. For example, replacing the piperazine core with a piperidine (B6355638) ring can dramatically change selectivity between histamine (B1213489) H3 and sigma-1 receptors. nih.gov A comparative study of compounds differing only by this core structure (piperazine vs. piperidine) showed a vast difference in sigma-1 receptor affinity (Ki = 1531 nM for the piperazine derivative vs. 3.64 nM for the piperidine analogue). nih.gov Similarly, the presence of a hydroxyl group in the propyl chain of certain pyrrolidin-2-one derivatives was found to be a critical feature for their affinity to α-adrenoceptors. researchgate.net

Systematic modification of the this compound scaffold, including substitutions on the phenyl and pyrrolidine (B122466) rings and alterations to the piperazine linker, will be necessary to map the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Table 2: Structure-Activity Relationship (SAR) Insights for Phenylpiperazine Derivatives

Structural Moiety Modification Impact on Biological Activity Reference
Piperazine Core Replacement with piperidine ring Dramatically increased affinity for sigma-1 receptors while maintaining histamine H3 receptor affinity. nih.gov
Aryl Group (on Piperazine) Phenyl group at N-4 position Optimal for potent androgen receptor antagonism and cytotoxicity. Benzyl or pyridine groups were less effective. mdpi.com
Propyl Linker (in Pyrrolidin-2-ones) Presence of a hydroxyl group Critical for high affinity to α-adrenoceptors. researchgate.net
Phenyl Ring Substituents Introduction of fluorine, methyl, or hydroxyl groups Significantly decreased systolic and diastolic blood pressure in rats. researchgate.net

Integration of Multi-Omics Approaches in Preclinical Investigations

A systemic understanding of a drug's impact requires looking beyond single targets to its effects on the broader biological network. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape of cells and tissues in response to a chemical compound. nih.govnih.gov

The application of multi-omics can help identify novel therapeutic targets, uncover mechanisms of action, and discover biomarkers for predicting response. nih.gov For instance, in cancer research, integrating genomic and epigenomic data has led to the identification of new targets and biomarkers for prostate cancer. nih.gov In neuroscience, these approaches can disentangle complex disease states by characterizing distinct molecular layers down to a single-cell resolution. nih.gov

For this compound and its derivatives, integrating multi-omics into preclinical studies would be highly beneficial. Transcriptomic and proteomic profiling of cells or tissues treated with the compound could reveal unexpected off-target effects or identify the cellular pathways that are most significantly perturbed. Metabolomic analysis could shed light on how the compound affects cellular metabolism. This holistic approach has the potential to accelerate the drug discovery process by providing a deeper, more integrated understanding of the compound's biological activity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine?

Category : Synthesis Optimization Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A general protocol includes:

  • Step 1 : Reacting a pyrrolidine-substituted phenyl precursor with piperazine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Critical Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1.2 for propargyl bromide additions), and temperature (room temperature to 80°C) .

Table 1 : Example Reaction Conditions

ReagentSolventCatalystTime (h)Yield (%)
Propargyl bromideDMFK₂CO₃6–760–75
AzidobenzeneH₂O/DCMCuSO₄·5H₂O250–65

Q. How is this compound characterized spectroscopically?

Category : Structural Confirmation Answer :

  • ¹H/¹³C NMR : Peaks for pyrrolidine protons (δ 1.5–2.0 ppm) and piperazine aromatic protons (δ 6.5–7.5 ppm). Piperazine methylene groups appear as multiplets (δ 2.5–3.5 ppm) .
  • HRMS : Exact mass calculation (e.g., C₁₅H₂₁N₃ requires m/z 243.1732) to confirm molecular integrity .
  • IR : Stretching vibrations for N-H (3300 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Category : Laboratory Safety Answer :

  • PPE : Chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications influence its receptor-binding affinity?

Category : Structure-Activity Relationship (SAR) Answer :

  • Pyrrolidine Substitution : Bulky groups at the pyrrolidine nitrogen reduce dopamine D2 receptor affinity but enhance selectivity for serotonin receptors .
  • Piperazine Aromaticity : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve binding to σ receptors .
  • Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptor pockets. Validate with radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .

Table 2 : Example SAR Data

DerivativeTarget ReceptorIC₅₀ (nM)
Parent CompoundD2120
-NO₂ Substituentσ145
-CF₃ Substituent5-HT₁A85

Q. What in vitro models are suitable for evaluating its therapeutic potential?

Category : Biological Evaluation Answer :

  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Neuropharmacology : Radioligand binding assays for serotonin/dopamine receptors .

Q. How can contradictions in biological activity data be resolved?

Category : Data Analysis Answer :

  • Source Identification : Compare assay conditions (e.g., cell passage number, serum concentration). Variability in MTT results often arises from differing incubation times .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways .

Q. What computational methods predict its pharmacokinetic properties?

Category : ADME Profiling Answer :

  • Software : SwissADME or pkCSM for predicting logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Key Parameters : High logP (>3) may indicate poor aqueous solubility but enhanced membrane penetration .

Q. How are enantiomeric impurities analyzed in synthetic batches?

Category : Quality Control Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) mobile phase.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.